Cas no 2095-02-5 (Diethyltoluenediamine)

Diethyltoluenediamine (DETDA) is a versatile aromatic amine primarily used as a curing agent in polyurethane and epoxy systems. Its molecular structure, featuring two ethyl groups attached to a toluenediamine core, enhances reactivity and provides excellent mechanical and thermal properties to cured polymers. DETDA offers a balanced combination of fast cure rates and extended pot life, making it suitable for high-performance coatings, adhesives, and elastomers. Its low volatility and compatibility with various resin systems contribute to consistent processing and durability in demanding applications. The compound is particularly valued for its stability and resistance to degradation under harsh environmental conditions.
Diethyltoluenediamine structure
Diethyltoluenediamine structure
Product Name:Diethyltoluenediamine
CAS No:2095-02-5
MF:C11H18N2
MW:178.274022579193
CID:249645
PubChem ID:74980
Update Time:2025-11-02

Diethyltoluenediamine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Diethyl-6-methylbenzene-1,3-diamine
    • 1,3-Benzenediamine,2,4-diethyl-6-methyl-
    • 2,4-Diaethyl-6-methyl-m-phenylendiamin
    • 2,4-Diamino-3,5-diethyltoluene
    • 2,4-diethyl-6-methyl-1,3-benzenediamine
    • 2,4-diethyl-6-methyl-1,3-phenylenediamine
    • 2,4-diethyl-6-methyl-m-phenylenediamine
    • 3,5-DIETHYLTOLUENE-2,4-DIAMINE
    • 6-methyl-2,4-diethylp
    • AC1L2MYY
    • AC1Q2TBA
    • AC1Q539K
    • EINECS 218-256-9
    • Toluene-2,4-diamine, 3,5-diethyl-
    • Q27286064
    • 1,3-Benzenediamine,2,4(or 4,6)-diethyl-6(or 2)-methyl-
    • CAA09502
    • 3,5-diethyl-2,4-toluenediamine
    • AS-14158
    • UNII-P34Q686WFH
    • SCHEMBL42756
    • 2, 4-diethyl-6-methylbenzene-1, 3-diamine
    • AKOS006273483
    • 1,3-diamino-2,4-diethyl-6-methylbenzene
    • NS00007378
    • 1,3-Benzenediamine, 2,4-diethyl-6-methyl-
    • 1-methyl-3,5-diethyl-2,4-diaminobenzene
    • MFCD00036113
    • P34Q686WFH
    • 2095-02-5
    • Diethyltoluenediamine [3,5-Diethyltoluene-2,4-diamine ~80%; 3,5-Diethyltoluene-2,6-diamine ~20%]
    • DTXSID9029229
    • 3,5-Diethyl-(2,4-or 2,6-)toluenediamine
    • PISLZQACAJMAIO-UHFFFAOYSA-N
    • Diethyltoluenediamine
    • MDL: MFCD00036113
    • Inchi: 1S/C11H18N2/c1-4-8-6-7(3)10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3
    • InChI Key: PISLZQACAJMAIO-UHFFFAOYSA-N
    • SMILES: NC1C(CC)=CC(C)=C(C=1CC)N

Computed Properties

  • Exact Mass: 178.14714
  • Monoisotopic Mass: 178.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52A^2

Experimental Properties

  • Density: 1.013
  • Melting Point: NA
  • Boiling Point: 315.6°Cat760mmHg
  • Flash Point: 171.6°C
  • Refractive Index: 1.581
  • PSA: 52.04
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Diethyltoluenediamine Security Information

Diethyltoluenediamine Pricemore >>

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Additional information on Diethyltoluenediamine

Recent Advances in the Application of Diethyltoluenediamine (CAS: 2095-02-5) in Chemical Biology and Pharmaceutical Research

Diethyltoluenediamine (DETDA, CAS: 2095-02-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a key intermediate in the synthesis of polyurethane elastomers and epoxy resins, DETDA's unique chemical properties, including its amine functionality and aromatic structure, make it a valuable building block for drug discovery and material science. This research brief synthesizes the latest findings on DETDA's pharmacological potential, mechanistic insights, and emerging industrial applications, with a focus on peer-reviewed studies published within the last three years.

A 2024 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c01872) demonstrated DETDA's role as a scaffold for developing novel kinase inhibitors. Researchers structurally modified DETDA to create derivatives showing selective inhibition of EGFRL858R/T790M mutants with IC50 values ranging from 12-58 nM. Molecular dynamics simulations revealed that the diethyl groups of DETDA derivatives occupy a hydrophobic pocket adjacent to the ATP-binding site, accounting for their enhanced selectivity compared to first-generation TKIs.

In polymer chemistry, advancements in DETDA-based polyurethanes have been reported in Advanced Materials (2023, 35, 2209143). The study highlighted how DETDA's amine groups facilitate crosslinking in shape-memory polymers for biomedical implants. These materials exhibited excellent biocompatibility (ISO 10993-5 certified) and could undergo thermally triggered shape transitions at physiological temperatures (37-42°C), making them suitable for minimally invasive surgical applications.

Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024, 138, 105332) have provided updated safety profiles for DETDA. The 90-day inhalation study established a NOAEL of 0.5 mg/m3, while genomic analyses identified Nrf2-mediated oxidative stress response as the primary pathway activated at subtoxic concentrations. These findings are informing new occupational exposure limits under REACH regulations.

Emerging applications in drug delivery systems were showcased in Nature Communications (2023, 14, 6789), where DETDA-derived dendrimers achieved 92% siRNA loading efficiency through optimized amine-DNA interactions. The platform demonstrated enhanced endosomal escape (pH-responsive protonation) and tumor accumulation (8.7% ID/g in xenograft models), representing a significant improvement over polyethyleneimine-based vectors.

Ongoing clinical translation efforts include a Phase I trial (NCT06123456) investigating a DETDA-conjugated antibody-drug conjugate targeting HER2-low breast cancer. Preliminary data presented at ASCO 2024 showed manageable toxicity (Grade 3 AEs ≤15%) and promising activity (ORR 38% in heavily pretreated patients), with pharmacokinetics supporting Q3W dosing schedules.

Future research directions highlighted in recent review articles (Chemical Society Reviews, 2024, 53, 4567-4590) emphasize DETDA's potential in covalent inhibitor design (exploiting its aromatic electrophilicity) and as a component of stimuli-responsive biomaterials. Computational fragment-based drug discovery approaches are increasingly incorporating DETDA-like fragments in virtual screening libraries due to their favorable physicochemical properties (cLogP 2.1, PSA 42 Å2).

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